molecular formula C11H14O4 B1177553 (2S,4aR,9aR)-2-Ethoxy-2,4a,9,9a-tetrahydro-6H-pyrano[3,2-b]oxepin-6-one CAS No. 152843-33-9

(2S,4aR,9aR)-2-Ethoxy-2,4a,9,9a-tetrahydro-6H-pyrano[3,2-b]oxepin-6-one

Cat. No.: B1177553
CAS No.: 152843-33-9
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Description

(2S,4aR,9aR)-2-Ethoxy-2,4a,9,9a-tetrahydro-6H-pyrano[3,2-b]oxepin-6-one is a complex organic compound featuring a unique pyrano[3,2-b]oxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4aR,9aR)-2-Ethoxy-2,4a,9,9a-tetrahydro-6H-pyrano[3,2-b]oxepin-6-one typically involves multi-step organic reactions. One common approach is the intramolecular McMurry reaction, which involves the coupling of diaryl ethers using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to form the oxepin ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the McMurry reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4aR,9aR)-2-Ethoxy-2,4a,9,9a-tetrahydro-6H-pyrano[3,2-b]oxepin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxepin ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving oxepin derivatives.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4aR,9aR)-2-Ethoxy-2,4a,9,9a-tetrahydro-6H-pyrano[3,2-b]oxepin-6-one is not well-characterized. it is likely to involve interactions with specific molecular targets and pathways, similar to other oxepin derivatives. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,4aR,9aR)-2-ethoxy-2,4a,9,9a-tetrahydropyrano[3,2-b]oxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-13-11-7-6-9-8(15-11)4-3-5-10(12)14-9/h3,5-9,11H,2,4H2,1H3/t8-,9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMZSGBJFIGIOW-KKZNHRDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=CC2C(O1)CC=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C=C[C@@H]2[C@H](O1)CC=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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